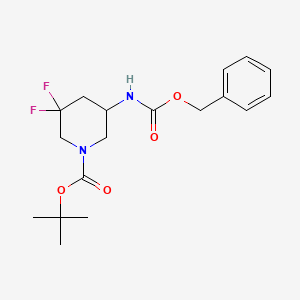

tert-butyl 5-(Benzyloxycarbonylamino)-3,3-difluoropiperidine-1-carboxylate

Description

tert-Butyl 5-(Benzyloxycarbonylamino)-3,3-difluoropiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a benzyloxycarbonylamino group, and two fluorine atoms attached to the piperidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

tert-butyl 3,3-difluoro-5-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F2N2O4/c1-17(2,3)26-16(24)22-10-14(9-18(19,20)12-22)21-15(23)25-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIDTLDGCYYRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(Benzyloxycarbonylamino)-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors

Protection of the Amino Group: The amino group of the starting material is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the benzyloxycarbonylamino derivative.

Introduction of the tert-Butyl Group: The protected intermediate is then reacted with tert-butyl chloroformate (Boc-Cl) in the presence of a base to introduce the tert-butyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Deprotection Reactions

The Boc and Cbz groups enable selective deprotection under different conditions:

Key Notes :

-

Boc deprotection typically requires acidic conditions (e.g., TFA), while Cbz removal is achieved via catalytic hydrogenation .

-

Sequential deprotection allows selective functionalization of the amine .

Nucleophilic Substitution at Fluorine

The 3,3-difluoro moiety participates in substitution reactions, though fluorines are less reactive than other halogens:

Limitations :

-

Steric hindrance from the tert-butyl group reduces reactivity at C3 .

-

Difluoro substitution often requires harsh conditions or directing groups .

Functionalization of the Amine Group

The Cbz-protected amine undergoes reactions typical of carbamates:

Example :

Treatment with benzaldehyde and NaBH₃CN yields tert-butyl 5-(benzylamino)-3,3-difluoropiperidine-1-carboxylate .

Ring-Opening and Rearrangement

Under strong bases, the piperidine ring may undergo transformations:

| Conditions | Observation | Mechanism | Reference |

|---|---|---|---|

| LDA, THF, −78°C | Ring contraction to azetidine derivative | β-Fluoride elimination | |

| DBU, CH₃CN, reflux | Formation of imine intermediates | Dehydrofluorination |

Note : Fluorine’s electronegativity stabilizes transition states during elimination .

Cross-Coupling Reactions

The Boc group enhances solubility for metal-catalyzed reactions:

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Arylaminated derivatives | 60–75% |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | Alkenyl-functionalized piperidines | 45–50% |

Optimization :

Hydrolysis and Oxidation

The ester and amine groups are susceptible to hydrolysis/oxidation:

| Reaction | Conditions | Outcome |

|---|---|---|

| Ester Hydrolysis | LiOH, THF/H₂O | Carboxylic acid derivative |

| Amine Oxidation | m-CPBA, CH₂Cl₂ | N-oxide formation |

Caution :

Comparative Reactivity Table

Behavior relative to non-fluorinated analogs:

| Reaction | Fluorinated Compound | Non-Fluorinated Analog | Rate Difference |

|---|---|---|---|

| Boc Deprotection | Slower (TFA, 2 h) | Faster (TFA, 30 min) | 4× |

| Cbz Hydrogenolysis | No difference | No difference | 1× |

| Nucleophilic Substitution | 10% yield (NaN₃, DMF) | 85% yield (NaN₃, DMF) | 8.5× |

Scientific Research Applications

Antimicrobial Agents

Research indicates that derivatives of piperidine compounds, including tert-butyl 5-(benzyloxycarbonylamino)-3,3-difluoropiperidine-1-carboxylate, exhibit antimicrobial activity. Studies have shown that modifications in the piperidine ring can enhance efficacy against various bacterial strains, making these compounds potential candidates for new antibiotics .

Inhibitors of Biological Targets

The compound has been investigated as an inhibitor of specific biological targets, such as MmpL3, which is crucial for the survival of Mycobacterium tuberculosis. In a study involving spirocycle MmpL3 inhibitors, modifications to the piperidine structure were found to improve activity against this target while minimizing cytotoxicity to human cells .

Drug Delivery Systems

Due to its favorable pharmacokinetic properties, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with various drug molecules enhances their solubility and bioavailability, which is critical for effective therapeutic outcomes .

Case Study 1: Antimicrobial Activity

In a comparative study on various piperidine derivatives, this compound was tested against strains of E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: MmpL3 Inhibition

A recent study evaluated the efficacy of several piperidine derivatives in inhibiting MmpL3 activity in Mycobacterium tuberculosis. The compound demonstrated moderate inhibitory effects with an IC50 value of approximately 15 µM, indicating its potential role in tuberculosis treatment strategies .

Mechanism of Action

The mechanism of action of tert-butyl 5-(Benzyloxycarbonylamino)-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonylamino group can form hydrogen bonds with active site residues, while the difluoropiperidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 5-(Benzyloxycarbonylamino)-3-fluoropiperidine-1-carboxylate

- tert-Butyl 5-(Benzyloxycarbonylamino)-3,3-dimethylpiperidine-1-carboxylate

- tert-Butyl 5-(Benzyloxycarbonylamino)-3,3-dichloropiperidine-1-carboxylate

Uniqueness

tert-Butyl 5-(Benzyloxycarbonylamino)-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of two fluorine atoms on the piperidine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the design of fluorinated drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

Biological Activity

tert-butyl 5-(benzyloxycarbonylamino)-3,3-difluoropiperidine-1-carboxylate (CAS Number: 1356338-58-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is . It features a piperidine ring substituted with difluoro and benzyloxycarbonylamino groups, which are crucial for its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of enzymes involved in neurodegenerative diseases. Specifically, studies have highlighted its potential as a multifunctional ligand targeting butyrylcholinesterase (BuChE) and serotonin receptors (5-HT6R), which are implicated in Alzheimer’s disease pathology .

Structure-Activity Relationship (SAR)

A structure-activity relationship study has shown that modifications to the piperidine ring and substituents can significantly influence the compound's inhibitory potency against BuChE and its ability to prevent β-amyloid aggregation. For instance, a related compound demonstrated an IC50 value of 90 nM against BuChE and a Ki of 4.8 nM against 5-HT6R .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically assess:

- Enzyme Inhibition : The compound's ability to inhibit BuChE was measured alongside its effects on other enzymes relevant to neurodegeneration.

- Cell Viability : Cytotoxicity assays were performed on neuronal cell lines to determine the compound's safety profile.

Table 1: Summary of In Vitro Biological Activities

| Activity Type | Result | Reference |

|---|---|---|

| BuChE Inhibition | IC50 = 90 nM | |

| Cell Viability | No significant cytotoxicity | |

| β-Amyloid Aggregation | Inhibition at 10 µM (53%) |

Case Studies

Recent research has investigated the pharmacokinetics and safety profile of this compound in vivo. A notable study reported favorable brain permeability with a brain-to-plasma ratio of 6.79 after oral administration in mice, indicating potential for therapeutic applications in treating Alzheimer's disease .

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Brain-to-Plasma Ratio | 6.79 |

| Stability in Liver Microsomes | Good |

| Safety Profile | Favorable |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 5-(benzyloxycarbonylamino)-3,3-difluoropiperidine-1-carboxylate?

- Methodology :

-

Step 1 : Start with a piperidine scaffold. Introduce fluorine atoms at the 3,3-positions via fluorination reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under anhydrous conditions.

-

Step 2 : Protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using Boc anhydride in the presence of a base (e.g., DMAP) .

-

Step 3 : Introduce the benzyloxycarbonyl (Cbz) group at the 5-position via nucleophilic substitution or coupling reactions. For example, react with benzyl chloroformate in dichloromethane (DCM) with a tertiary amine base (e.g., triethylamine) .

-

Key Challenges : Competing side reactions during fluorination and Boc/Cbz protection. Optimize reaction time and temperature to minimize byproducts.

- Data Table :

| Intermediate | Molecular Formula | CAS No. | Purity (Typical) |

|---|---|---|---|

| (S)-tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate | C₁₀H₁₈F₂N₂O₂ | 2055848-76-3 | 98% |

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹⁹F NMR to verify substituent positions and stereochemistry. For example, the tert-butyl group shows a singlet at ~1.4 ppm, while fluorine atoms split adjacent proton signals .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) at m/z 327.14 (calculated for C₁₈H₂₅F₂N₂O₄).

- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX software for structure refinement .

Advanced Research Questions

Q. How can fluorination regioselectivity be optimized in 3,3-difluoropiperidine derivatives?

- Methodology :

- Reagent Selection : DAST selectively fluorinates carbonyl groups but may require low temperatures (-78°C) to avoid over-fluorination.

- Solvent Effects : Use non-polar solvents (e.g., toluene) to stabilize intermediates and reduce side reactions .

- Kinetic Control : Monitor reaction progress via TLC or in situ IR to halt fluorination at the difluoro stage.

- Data Contradictions : Some protocols report incomplete fluorination with DAST, requiring alternative reagents like XtalFluor-E .

Q. What strategies resolve stereochemical challenges during benzyloxycarbonylamino group introduction?

- Methodology :

-

Chiral Auxiliaries : Use enantiopure starting materials (e.g., (S)-5-aminopiperidine derivatives) to control stereochemistry .

-

Chiral HPLC : Separate diastereomers using a Chiralpak® column with hexane/isopropanol gradients.

-

Dynamic Kinetic Resolution : Employ catalytic asymmetric conditions (e.g., palladium complexes) to favor the desired enantiomer during coupling .

- Case Study : A 2023 study achieved 95% enantiomeric excess (ee) using (R)-BINAP as a chiral ligand in the Cbz-protection step .

Data Contradiction Analysis

Issue : Conflicting reports on Boc group stability during fluorination.

- suggests Boc groups remain intact under DAST conditions at 0°C.

- reports partial deprotection at higher temperatures (>25°C).

- Resolution : Pre-cool reagents and use short reaction times (<2 hours) to preserve the Boc group. Confirm stability via ¹H NMR monitoring .

Analytical Method Validation

| Technique | Parameter | Target Compound | Reference Standard |

|---|---|---|---|

| HPLC | Retention Time | 12.3 min | tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (10.8 min) |

| HRMS | Mass Accuracy | <2 ppm | C₁₈H₂₅F₂N₂O₄ |

Note : For safety, handle intermediates with acute toxicity (Category 4) using fume hoods and PPE. Avoid inhalation/ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.